Daclatasvir

Vue d'ensemble

Description

Daclatasvir is an antiviral medication used in combination with other medications to treat hepatitis C (HCV). The other medications used in combination include sofosbuvir, ribavirin, and interferon, vary depending on the virus type and whether the person has cirrhosis . It is marketed under the name DAKLINZA and is contained in daily oral tablets as the hydrochloride salt form .

Synthesis Analysis

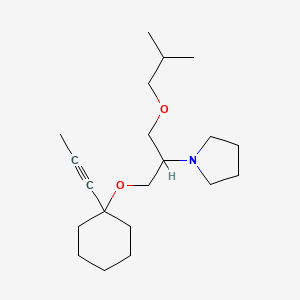

The synthesis of this compound involves a multi-step continuous flow process without intermediate purification and solvent exchange . The process involves the use of innovative reaction chemistry and post-synthesis purification equipment .Molecular Structure Analysis

A 3D model of HCV NS5A GT-4a was constructed and evaluated using molecular dynamics (MD) simulations. The generated model implies an intriguing new orientation of the AH relative to domain I .Chemical Reactions Analysis

The spectrophotometric platform involved the synthesis of silver nanoparticles through a redox reaction between the reducing agent (this compound) and the oxidizing agent (silver nitrate) in the presence of polyvinylpyrrolidone as a stabilizing agent . The electrochemical conductometric platforms involved the reaction of this compound with three different precipitating reagents (silver nitrate, phosphomolybdic acid, and ammonium reineckate) to form ion associates between these reagents and this compound in the aqueous system .Physical And Chemical Properties Analysis

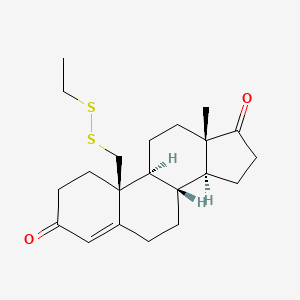

This compound has a molecular weight of 811.80 and a formula of C40H52Cl2N8O6 . It is soluble in DMSO at 148 mg/mL . In the parallel artificial membrane permeability assay, this compound demonstrated high permeability, with a permeability coefficient of 442 nm/s at pH 5.5 .Applications De Recherche Scientifique

Daclatasvir : Analyse complète des applications de recherche scientifique : Le this compound est un médicament antiviral à action directe qui a été principalement utilisé pour le traitement des infections à virus de l'hépatite C (VHC). Vous trouverez ci-dessous une analyse détaillée de ses applications de recherche scientifique, chacune dans une section distincte comme demandé.

Utilisation potentielle dans le traitement du COVID-19

Des études récentes ont exploré l'efficacité du this compound dans le traitement du COVID-19. Des essais cliniques randomisés ont montré que le this compound, souvent en combinaison avec le Sofosbuvir, peut conduire à des résultats significativement meilleurs pour certains patients atteints du COVID-19 .

Inhibition des transporteurs viraux

Des études in vitro suggèrent que le this compound peut inhiber divers transporteurs tels que la glycoprotéine P et la protéine de résistance au cancer du sein, ce qui pourrait potentiellement affecter la pharmacocinétique d'autres médicaments .

Mécanisme D'action

Target of Action

Daclatasvir is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection . It primarily targets NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A is involved in creating the replication complex for the virus, making it a crucial target for antiviral drugs .

Mode of Action

This compound exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A . This binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . This compound is shown to target both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the replication of the HCV RNA genome. By binding to NS5A, this compound disrupts the formation of the replication complex, thereby inhibiting the replication of the viral RNA . This disruption of the viral replication process leads to a decrease in viral load and eventually, the eradication of the virus from the body.

Pharmacokinetics

This compound undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . This compound can be administered without regard to food or pH modifiers . This compound has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for this compound .

Result of Action

The primary result of this compound’s action is the inhibition of HCV replication, leading to a decrease in viral load. This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain medications can affect the metabolism and excretion of this compound. Strong inhibitors of cytochrome P450 3A4 require a reduction of this compound dose from 60 to 30 mg once daily when co-administered . On the other hand, moderate inducers of cytochrome P450 3A4 require an increase of this compound dose from 60 to 90 mg once daily when co-administered . Co-administration of this compound with strong inducers of cytochrome P450 3A4 is contraindicated .

Safety and Hazards

Daclatasvir should not be used with St. John’s wort, rifampin, or carbamazepine . Common side effects when used with sofosbuvir and this compound include headache, feeling tired, and nausea . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Daclatasvir was the first drug with demonstrated safety and therapeutic efficacy in treating HCV genotype 3 without the need for co-administration of interferon or Ribavirin . The therapy is intended to cure or achieve a sustained virologic response (SVR12), after 12 weeks of daily therapy . The brand Daklinza is being withdrawn by Bristol Myers Squibb in countries where the drug is not typically prescribed, and Bristol Myers Squibb says it will not enforce its patents in those countries . Future research paves the way for safe, tolerable, and effective treatment options for the vast majority of those infected with hepatitis C .

Propriétés

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRSSPOQAMALKA-CUPIEXAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026404 | |

| Record name | Daclatasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble (>700 mg/mL) | |

| Record name | Daclatasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

NS5A is a viral nonstructural phospoprotein that is part of a functional replication complex in charge of viral RNA genome amplification on endoplasmic reticulum membranes. It has the ability to bind to HCV RNA. It is shown to have two distinct functions in HCV RNA replication based on phosphorylated states. Maintaining the HCV replication complex is mediated by the cis-acting function of basally phosphorylated NS5A and the trans-acting function of hyperphosphorylated NS5A modulates HCV assembly and infectious particle formation. Daclatasvir is shown to disrupt hyperphosphorylated NS5A proteins thus interfere with the function of new HCV replication complexes. It is also reported that daclatasvir also blocks both intracellular viral RNA synthesis and virion assembly/secretion in vivo. | |

| Record name | Daclatasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

1009119-64-5 | |

| Record name | Daclatasvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009119-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daclatasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09102 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Daclatasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Daclatasvir | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DACLATASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI2427F9CI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does daclatasvir exert its antiviral activity against HCV?

A1: this compound binds to NS5A, a viral protein essential for HCV replication. [] This binding disrupts the formation of the membranous web, the site of HCV RNA replication, thereby inhibiting viral replication. []

Q2: Does this compound affect NS5A stability or dimerization?

A2: No, studies indicate that this compound does not impact NS5A stability or its ability to form dimers. []

Q3: Are there multiple stages in the HCV life cycle that this compound targets?

A3: Yes, modeling suggests that this compound effectively blocks both viral RNA synthesis and virion assembly/secretion. []

Q4: Does this compound inhibit phosphatidylinositol-4 kinase IIIα (PI4KIIIα)?

A4: While PI4KIIIα is known to play a role in HCV replication, this compound’s inhibition of membranous web formation is not linked to a direct effect on this enzyme. []

Q5: What is the molecular formula and weight of this compound?

A5: This information is not provided in the research articles provided. You can find this information in drug databases or the this compound prescribing information.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is not described as having catalytic properties in these research articles. Its mechanism of action relies on binding and inhibiting NS5A rather than catalyzing a chemical reaction.

Q7: Have computational methods been employed to study this compound?

A10: Yes, molecular docking studies were used to investigate the interaction between this compound and NS5A dimers. [] Additionally, multiscale modeling helped understand this compound's effects on the HCV intracellular lifecycle. []

Q8: How do modifications to the this compound structure affect its activity?

A11: Research indicates that the Y93H mutation in NS5A, a common resistance mutation, impairs its interaction with a this compound derivative. [] This suggests that the region around the Y93 residue is crucial for this compound binding and activity.

Q9: What is the impact of body weight and other factors on this compound pharmacokinetics?

A12: Body weight and serum albumin were found to be significant determinants of this compound apparent volume of distribution in adolescents. [] Other factors like age, baseline BMI, hematocrit, and specific genotypes of ABCB11 and HNF4α also influenced this compound concentrations. []

Q10: Does this compound interact with drug transporters?

A13: Yes, this compound is a substrate of P-glycoprotein (P-gp), a drug transporter. []

Q11: Are there any clinically significant drug interactions with this compound?

A14: this compound requires dose adjustments when co-administered with atazanavir/ritonavir and efavirenz, both being potent modulators of CYP3A4, the enzyme primarily responsible for this compound metabolism. [, ] No significant interactions were observed with tenofovir. []

Q12: What is the clinical efficacy of this compound in treating chronic HCV infection?

A16: Numerous clinical trials have shown that this compound-based regimens achieve high sustained virologic response (SVR) rates in patients with various HCV genotypes, including those with cirrhosis and those who failed prior therapies. [, , , , , , , , , , , , , , , , , , , , , ]

Q13: What are the known mechanisms of resistance to this compound?

A17: The Y93H mutation in the NS5A protein is a well-characterized resistance mutation that reduces this compound's binding affinity and antiviral activity. [, , ]

Q14: What are potential future directions for research on this compound?

A14: Future research could focus on:

- Optimizing DAA combinations for HCV genotype 3: Genotype 3, particularly in cirrhotic patients, remains a challenge. [] Further research is needed to optimize treatment strategies, potentially including the addition of ribavirin or exploring novel drug combinations.

- Understanding the long-term effects of DAA therapy: While DAAs have revolutionized HCV treatment, long-term data on their impact on HCC risk are still emerging. [] Continued monitoring and research are essential to assess the long-term implications of DAA therapy on liver health.

- Improving affordability and accessibility: Expanding access to affordable generic versions of this compound, especially in resource-limited settings, is crucial for achieving global HCV elimination goals. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1662715.png)

![2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid](/img/structure/B1662721.png)

![1-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1662729.png)